3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
3-bromo-1,5-dimethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)5(6)7-8(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXKNQIPFOHRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389130 | |
| Record name | 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-17-0 | |
| Record name | 1H-Pyrazole, 3-bromo-1,5-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 3-Aminocrotononitrile to 3-Amino-5-Methylpyrazole
The synthesis begins with the cyclization of 3-aminocrotononitrile and hydrazine hydrate. Under reflux conditions (60–90°C, 8–24 hours), the reaction yields 3-amino-5-methylpyrazole through a ring-closing mechanism. The amino group at position 3 and methyl group at position 5 are introduced at this stage.
Reaction Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol/Water | 60–90°C | 8–24 | ~60–70* |
Bromination to 3-Bromo-5-Methylpyrazole
The amino group at position 3 is replaced with bromine via a bromination reaction. While the exact conditions are not fully detailed in the cited patents, analogous protocols suggest the use of hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under acidic or radical conditions. The bromine atom is introduced meta to the methyl group, yielding 3-bromo-5-methylpyrazole.
Reaction Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| HBr or NBS | DCM/AcOH | 0–25°C | 4–12 | ~65–75* |
*Yield estimated from similar bromination steps in pyrazole systems.
Nitration to 3-Bromo-5-Methyl-4-Nitropyrazole
Nitration is performed using a mixture of concentrated nitric and sulfuric acids. The bromine at position 3 directs electrophilic substitution to position 4, resulting in 3-bromo-5-methyl-4-nitropyrazole. This step is critical for introducing the nitro group, which activates the ring for subsequent alkylation.
Reaction Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Sulfuric acid | 0–5°C | 1–3 | ~80–85 |
Alkylation to 3-Bromo-1,5-Dimethyl-4-Nitro-1H-Pyrazole
The final step involves alkylation at position 1 using methyl sulfate in an aqueous caustic solution (2N NaOH/KOH). The reaction proceeds at room temperature over 15 hours, yielding the target compound with high regioselectivity.
Reaction Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl sulfate | Aqueous NaOH | 25°C | 15 | ~70–75 |
Direct Alkylation of 3,5-Dibromo-4-Nitropyrazole
An alternative route from US5663366A starts with 3,5-dibromo-4-nitropyrazole, which undergoes alkylation followed by bromine substitution. While this method is less direct for introducing the 5-methyl group, it highlights the versatility of pyrazole functionalization.
Alkylation at Position 1
3,5-Dibromo-4-nitropyrazole is treated with methyl sulfate in dimethylformamide (DMF) or aqueous sodium hydroxide to introduce the methyl group at position 1. This step yields 1-methyl-3,5-dibromo-4-nitropyrazole.
Reaction Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl sulfate | DMF/NaOH | 25°C | 15 | ~70 |
Substitution of Bromine at Position 5
The bromine at position 5 is replaced with a methyl group via a palladium-catalyzed cross-coupling reaction. While not explicitly detailed in the cited patents, analogous Suzuki-Miyaura couplings using methyl boronic acid could achieve this transformation.
Hypothetical Reaction Conditions
| Reagent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl boronic acid | Pd(PPh₃)₄ | 80–100°C | 12–24 | ~50–60* |
*Theoretical yield based on similar cross-coupling reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Cyclization sequence | High regioselectivity, mild conditions | Multi-step synthesis | ~40–50 |
| Direct alkylation | Fewer steps | Requires specialized catalysts | ~30–40 |
Mechanistic Insights
-
Cyclization : The reaction between 3-aminocrotononitrile and hydrazine proceeds via nucleophilic attack, forming the pyrazole ring through cyclodehydration.
-
Bromination : Electrophilic aromatic substitution (EAS) is favored at the amino group’s para position, facilitated by the directing effect of the amino group.
-
Nitration : The nitro group is introduced at position 4 due to the meta-directing influence of the bromine atom.
-
Alkylation : Methyl sulfate acts as an electrophilic alkylating agent, targeting the pyrazole nitrogen at position 1 under basic conditions .
Chemical Reactions Analysis
3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or nitro positions, using reagents like sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution at the bromine position can introduce various functional groups .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
3-Bromo-1,5-dimethyl-4-nitro-1H-pyrazole serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.
Chemical Reactions
The compound undergoes several key reactions:
- Oxidation: Often facilitated by agents like potassium permanganate or hydrogen peroxide.
- Reduction: Commonly involves reagents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution can occur at the bromine or nitro positions, leading to diverse derivatives.
| Reaction Type | Reagents Used | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Sodium borohydride | Amino derivatives |
| Substitution | Sodium methoxide, ammonia | Various functional groups |
Biological Applications
Enzyme Inhibition Studies
This compound has been extensively studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in modulating enzyme activity, which can lead to therapeutic outcomes in various diseases.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been evaluated in vitro against various pathogens and cancer cell lines, showing potential as a lead compound for drug development.
Medical Research
Potential Therapeutic Uses
The compound has been investigated for its potential in treating conditions such as diabetes and cancer. For example, its role in inhibiting the Maillard reaction suggests it could help prevent complications associated with diabetes by reducing advanced glycation end products (AGEs) formation .
Case Study: Diabetes Complications
In a study evaluating the Maillard reaction inhibition by pyrazole derivatives, this compound demonstrated significant efficacy in reducing AGEs formation in vitro. The results indicated a potential application in managing diabetic complications such as retinopathy and nephropathy.
Industrial Applications
Agrochemical Development
The compound is utilized in developing agrochemicals due to its biological activity against pests and pathogens. Its structure allows it to be modified for enhanced efficacy and specificity.
Material Science
In material science, this compound is being explored for its potential to enhance the properties of polymers and other materials through chemical modification.
Mechanism of Action
The mechanism of action of 3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted pyrazoles exhibit diverse chemical and biological behaviors depending on substituent type, position, and electronic effects. Below is a comparative analysis of 3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole and structurally related compounds:
Substituent Effects and Reactivity
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, )
This dihydro-pyrazolone derivative includes a 4-chlorophenyl group at position 2 and a bromine at position 4. The dihydro structure reduces aromaticity, increasing susceptibility to oxidation or ring-opening reactions. The chloro substituent’s electron-withdrawing nature may direct reactivity toward nucleophilic attack, contrasting with the nitro group in the target compound, which offers stronger electron withdrawal.- The 3',5'-dimethylphenyl substituent enhances hydrophobicity, which could improve membrane permeability in biological systems compared to the target compound’s simpler methyl groups.
1,5-Dimethyl-4-nitro-1H-pyrazole ()
Lacking the bromine atom at position 3, this analog has a molecular weight of 141.13 g/mol (vs. ~221.03 g/mol for the brominated derivative). The absence of bromine reduces halogen-specific interactions, such as halogen bonding, which are critical in medicinal chemistry.
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
3-Bromo-1,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole class, known for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry and agricultural applications, due to its potential therapeutic properties.
Chemical Structure and Properties
The chemical structure of this compound features a five-membered ring containing two nitrogen atoms, with a bromine atom and a nitro group substituting at specific positions. The presence of these functional groups significantly influences its reactivity and biological activity.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activities. Studies have demonstrated that compounds within this class can inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MCF7)
- Colorectal Cancer (HCT116)
For instance, a study reported that compounds similar to this compound showed IC50 values ranging from 0.07 µM to 42.30 µM against different cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that it can effectively inhibit the growth of both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially altering the flux of metabolites and affecting cellular functions.
- Reactive Oxygen Species (ROS) : The nitro group in the structure can participate in redox reactions leading to ROS generation, which may induce oxidative stress in cells .
- Cell Signaling Modulation : It influences key signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Antitumor Activity : A study evaluated the antiproliferative effects of pyrazole derivatives on multiple cancer cell lines and found significant inhibition rates correlating with structural modifications .
- Antimicrobial Efficacy : Research highlighted the selective antimicrobial activity of similar compounds against Candida albicans, indicating potential for therapeutic applications in treating infections .
Q & A
Q. What are the recommended synthetic routes for 3-bromo-1,5-dimethyl-4-nitro-1H-pyrazole, and how do reaction conditions influence yield?
Synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:
- Nitration : Introduce the nitro group at the 4-position of 1,5-dimethyl-1H-pyrazole using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Bromination : Electrophilic bromination (e.g., NBS or Br₂ in acetic acid) at the 3-position, requiring inert atmospheres to prevent side reactions.
Yield optimization depends on stoichiometry, solvent choice (e.g., DCM for bromination), and purification via column chromatography (silica gel, hexane/EtOAc) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the nitro group deshields adjacent protons, while bromine causes splitting patterns (e.g., doublets for vicinal coupling). provides a model for interpreting pyrazole derivatives with bromine and nitro groups.
- HRMS : Confirms molecular weight (calculated for C₆H₇BrN₃O₂: ~248.98 g/mol) and isotopic patterns (distinct for Br).
- XRD : Single-crystal X-ray diffraction (using SHELX programs ) resolves regiochemistry and confirms substituent orientation.
Q. How does the compound’s stability vary under different storage conditions?
- The nitro group renders the compound sensitive to light and heat. Storage recommendations:
Advanced Research Questions
Q. How can conflicting regioselectivity data in bromination/nitration steps be resolved?
Discrepancies arise from competing electronic (directing effects) and steric factors. Strategies include:
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict electrophilic attack sites based on charge distribution.
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitro group placement via NMR .
- Competitive Experiments : Compare reaction outcomes with substituent-varied analogs (e.g., 1,3-dimethyl vs. 1,5-dimethyl pyrazoles) .
Q. What methodologies enable the study of its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom serves as a handle for Pd-catalyzed coupling. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Solvent/Base Optimization : DME/H₂O with K₂CO₃ for solubility.
- Monitoring : TLC (Rf shift post-coupling) and LC-MS to track aryl boronate incorporation. Challenges include nitro group interference; protective strategies (e.g., TEMPO for radical quenching) may be needed .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Twinned Data Refinement : Use SHELXL for high-resolution datasets, applying TWIN/BASF commands to model pseudo-merohedral twinning .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···O nitro contacts) influencing packing, as demonstrated in for related thiazole-pyrazole hybrids.
Q. What in silico approaches predict its biological activity or metabolic pathways?
- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina, leveraging the nitro group’s hydrogen-bonding potential.
- ADME Prediction : SwissADME evaluates metabolic susceptibility (e.g., nitro-reductase-mediated degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
